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Compound of Interest

Compound Name:
2-Chloro-3-methoxy-6-

nitropyridine

CAS No.: 886371-75-1

Cat. No.: B1395836 Get Quote

CAS Registry Number: 886371-75-1 Formula: C₆H₅ClN₂O₃ Molecular Weight: 188.57 g/mol [1]

[2]

Part 1: Executive Summary & Structural
Identification
This guide provides an in-depth technical analysis of 2-Chloro-3-methoxy-6-nitropyridine, a

highly functionalized heterocyclic building block used in the synthesis of pharmaceutical

agents, particularly kinase inhibitors and antimicrobial compounds.

Critical Isomer Distinction: Researchers must distinguish this compound from its common

isomer, 2-Chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8). The structural difference lies in

the relative positioning of the methoxy and nitro groups, which drastically alters the electronic

landscape and regioselectivity of nucleophilic aromatic substitution (SₙAr) reactions.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1395836?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methoxy-3-nitropyridine
https://www.sigmaaldrich.com/US/en/search/2-chloro-6-methoxy-3-quinolinecarboxaldehyde?focus=products&group=substance&page=1&perpage=30&sort=relevance&term=2-chloro-6-methoxy-3-quinolinecarboxaldehyde&type=product
https://www.benchchem.com/product/b1395836?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
Target Compound (CAS
886371-75-1)

Common Isomer (CAS
38533-61-8)

Structure 2-Cl, 3-OMe, 6-NO₂ 2-Cl, 6-OMe, 3-NO₂

Electronic Nature
C2 is highly activated by C6-

NO₂ (para-like resonance).

C2 is activated by C3-NO₂

(ortho-like resonance).

Primary Reactivity
SₙAr at C2 (Displacement of

Cl).

SₙAr at C2 or C6

(Displacement of Cl or OMe).

Part 2: Molecular Architecture & Electronic Effects
The reactivity of 2-Chloro-3-methoxy-6-nitropyridine is governed by a "push-pull" electronic

system that creates specific zones of electrophilicity.

Electronic Distribution
The Pyridine Core: The nitrogen atom (N1) exerts a permanent inductive withdrawal (-I),

making the C2 and C6 positions electron-deficient.

The Nitro Group (C6): A strong electron-withdrawing group (EWG) positioned at C6. Through

resonance, it withdraws electron density from positions C2 and C4. This creates a significant

positive electrostatic potential at C2, acting synergistically with the ring nitrogen to activate

the C2-Chlorine bond.

The Methoxy Group (C3): An electron-donating group (EDG) by resonance (+R) but

withdrawing by induction (-I). Located at C3, its lone pairs donate density primarily to C2, C4,

and C6. However, the strong withdrawal of the nitro group at C6 overrides this donation at

the C2 position, maintaining the electrophilicity required for SₙAr.

Structural Diagram (Graphviz)
The following diagram illustrates the electronic vectors and the primary sites for chemical

modification.
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Figure 1: Electronic influence map showing the activation of the C2-position by the C6-Nitro

group.

Part 3: Synthesis Protocol
The synthesis of 2-Chloro-3-methoxy-6-nitropyridine typically proceeds via the electrophilic

nitration of the precursor 2-chloro-3-methoxypyridine. The methoxy group directs the incoming

nitro group to the para position (C6), which is sterically accessible and electronically favored.

Experimental Workflow
Starting Material: 2-Chloro-3-methoxypyridine (Commercial reagent).

Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

Conditions: 0°C to Room Temperature (RT).

Step-by-Step Protocol:

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-

methoxypyridine (1.0 eq) in concentrated H₂SO₄ at 0°C.

Nitration: Dropwise add a mixture of fuming HNO₃ (1.5 eq) and H₂SO₄, maintaining the

internal temperature below 10°C to prevent over-nitration or decomposition.

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC or LC-MS

for the disappearance of the starting material.
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Quenching: Pour the reaction mixture carefully onto crushed ice. The product typically

precipitates as a yellow solid.

Isolation: Filter the solid, wash with cold water to remove acid residues, and dry under

vacuum.

Purification: If necessary, recrystallize from ethanol or purify via silica gel flash

chromatography (Hexanes/Ethyl Acetate gradient).

Yield Expectation: 60–80% depending on temperature control.

2-Chloro-3-methoxypyridine HNO3 / H2SO4
(Nitration)

Sigma Complex
(Transition State)

Electrophilic Attack at C6 2-Chloro-3-methoxy-6-nitropyridine
(CAS 886371-75-1)

-H+ (Restoration of Aromaticity)
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Figure 2: Synthetic pathway via regioselective nitration directed by the C3-methoxy group.

Part 4: Reactivity & Functionalization (SₙAr)
The primary utility of 2-Chloro-3-methoxy-6-nitropyridine lies in its ability to undergo

Nucleophilic Aromatic Substitution (SₙAr). The chlorine atom at C2 is the designated leaving

group.[3]

Mechanism of SₙAr at C2
The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer

complex.

Nucleophile Approach: A nucleophile (e.g., primary amine, alkoxide, thiol) attacks C2.[3]

Meisenheimer Complex: The negative charge is delocalized onto the ring nitrogen and the

nitro group oxygen atoms.[3] The C6-Nitro group is critical here; its resonance ability

stabilizes the intermediate negative charge, significantly lowering the activation energy

compared to a non-nitrated pyridine.

Elimination: The chloride ion is expelled, restoring aromaticity.[3]
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Regioselectivity Logic:

Why not C6 (Nitro displacement)? While nitro groups can be leaving groups, the chloride at

C2 is activated by both the ring nitrogen (ortho) and the nitro group (para-like resonance).[4]

Displacement of the nitro group is kinetically slower under standard conditions.

Why not C3 (Methoxy displacement)? The methoxy group is a poor leaving group and is not

sufficiently activated.

Standard Protocol: Amination
Reagents: R-NH₂ (1.1 eq), Base (DIEA or K₂CO₃, 2.0 eq).

Solvent: DMF, DMSO, or NMP (polar aprotic solvents accelerate SₙAr).

Temp: 60–90°C.

Data Table: Comparative Reactivity

Substrate Relative SₙAr Rate (Est.) Explanation

2-Chloropyridine 1 Baseline reactivity (slow).

2-Chloro-3-methoxypyridine 0.5 Deactivated by OMe donation.

2-Chloro-3-methoxy-6-

nitropyridine
500+ Highly activated by C6-NO₂.

Part 5: Applications in Drug Discovery
This scaffold is frequently employed in the development of:

Kinase Inhibitors: The pyridine core mimics the adenine ring of ATP, allowing it to bind to the

hinge region of kinases. The 3-methoxy group can provide specific hydrophobic interactions

or hydrogen bonding.

Antibacterial Agents: Derivatives of nitropyridines are explored for activity against resistant

bacterial strains.
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Reduction Products: The nitro group is often reduced (Fe/NH₄Cl or H₂/Pd-C) to an amine

after the SₙAr step, yielding 2-amino-3-methoxy-6-aminopyridine derivatives, which are

precursors to bicyclic systems like imidazopyridines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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